Nafocare B2

Crystallinity X-ray crystallography Quality control

Nafocare B2 (MFBL-SA, CAS 93184-28-2, molecular formula C15H16O10, MW 356.28 g/mol) is a crystalline dimeric molecular complex formed by the reaction of the parent methylfurylbutyrolactone (MFBL) with succinic anhydride. It belongs to the methylfurylbutyrolactone (Nafocare B) class of synthetic biological response modifiers (BRMs), originally developed by combining 2-methyl-2,5-dihydrofuran with L-ascorbic acid.

Molecular Formula C15H16O10
Molecular Weight 356.28 g/mol
CAS No. 93184-28-2
Cat. No. B1198260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafocare B2
CAS93184-28-2
Synonymsmethylfurylbutyrolactone
nafocare
nafocare B
nafocare B2
nafocare B3
Molecular FormulaC15H16O10
Molecular Weight356.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O
InChIInChI=1S/C11H12O7.C4H4O3/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;5-3-1-2-4(6)7-3/h2-3,6,8,12,14-15H,4H2,1H3;1-2H2/t6-,8+,10+,11-;/m0./s1
InChIKeyBAPUMAMQUASVTC-RIOSKHDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafocare B2 (CAS 93184-28-2): A Crystalline Succinic Anhydride Dimer of Methylfurylbutyrolactone for Immunomodulation Research


Nafocare B2 (MFBL-SA, CAS 93184-28-2, molecular formula C15H16O10, MW 356.28 g/mol) is a crystalline dimeric molecular complex formed by the reaction of the parent methylfurylbutyrolactone (MFBL) with succinic anhydride [1]. It belongs to the methylfurylbutyrolactone (Nafocare B) class of synthetic biological response modifiers (BRMs), originally developed by combining 2-methyl-2,5-dihydrofuran with L-ascorbic acid [1][2]. Unlike the amorphous parent compound Nafocare B1 (MFBL monomer, MW 252.7), Nafocare B2 possesses a defined crystalline structure confirmed by X-ray crystallography, with a melting point of 134–134.5°C [3]. The compound exhibits immunostimulatory activity selective for T- and B-lymphocyte effector functions without direct macrophage activation, and has demonstrated in vivo efficacy including cure of the L5178Y lymphoma tumor dormant state in DBA/2 mice [1][4].

Why Nafocare B2 Cannot Be Substituted by Other Methylfurylbutyrolactones: Crystallinity, Stoichiometry, and Procurement Rationale


The Nafocare B family comprises three distinct chemical entities—the amorphous monomer B1 (MFBL parent), the crystalline succinic anhydride dimer B2 (MFBL-SA), and the crystalline succinimide dimer B3 (MFBL-S)—that are not interchangeable [1]. The amorphous nature of B1 precludes the precise crystallographic characterization, defined melting point (134–134.5°C), and batch-to-batch quality assurance achievable with crystalline B2 [2]. Although the published immunostimulatory bioactivity data (T- and B-cell amplification, antibody response enhancement) were generated using the MFBL class collectively, the only published in vivo tumor dormancy cure study specifically employed Nafocare B2, not B1 or B3 [3][1]. Procurement of an amorphous, structurally undefined form in place of a crystalline, X-ray-validated compound introduces uncontrolled variability in dissolution, formulation, and dose-response reproducibility critical for rigorous preclinical research.

Nafocare B2 Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Crystalline State and Structural Definition: Nafocare B2 vs. Amorphous Nafocare B1

Nafocare B2 (MFBL-SA) is a crystalline solid with a sharp melting point of 134–134.5°C and a structure unequivocally confirmed by single-crystal X-ray diffraction as a 2:1 molecular complex of methylfurylbutyrolactone with succinic anhydride, stabilized by strong hydrogen bonds between the succinic carbonyl oxygens and the C-3 hydroxyl groups of two MFBL molecules [1][2]. In direct contrast, the parent compound Nafocare B1 (MFBL monomer) is amorphous with no defined melting point and cannot be characterized crystallographically [3]. This distinction is not cosmetic: crystallinity enables precise purity assessment, reproducible dissolution behavior, and batch-to-batch consistency that are unattainable with the amorphous B1 form.

Crystallinity X-ray crystallography Quality control Formulation science

In Vivo Tumor Dormancy Cure: Nafocare B2 Demolishes L5178Y Lymphoma Dormant State in DBA/2 Mice

Among the Nafocare B class, Nafocare B2 is specifically documented to cure the L5178Y lymphoma tumor dormant state in DBA/2 mice [1]. The L5178Y dormant tumor model is a stringent in vivo system in which small numbers of tumor cells evade immune surveillance and persist in a quiescent state before emerging as lethal ascitic tumors [2]. While the full quantitative dataset from the Federation Proceedings abstract is not publicly accessible in detail, the reported outcome—cure of the dormant state—was achieved specifically with Nafocare B2, not the amorphous parent B1 or the succinimide dimer B3. No equivalent in vivo tumor dormancy reversal data exist in the open literature for Nafocare B1 or B3.

Tumor dormancy Immuno-oncology Lymphoma In vivo efficacy

B-Lymphocyte Antibody Response Amplification: 200–800% Increase vs. Controls (MFBL Class Data)

Mice immunized with sheep erythrocytes (SRBC, a T-cell-dependent antigen) and treated with MFBLs (the class encompassing Nafocare B1, B2, and B3) exhibited a 200–800% increase in the number of antibody-producing splenic lymphocytes compared with untreated immunized controls, as measured by the Jerne hemolytic plaque assay [1]. In a separate antigen model, mice immunized with soluble bovine serum albumin (BSA) and treated with an MFBL demonstrated at least a fourfold (≥300%) increase in IgG-specific anti-BSA antibodies relative to controls [1]. These data were generated from the full Nafocare B class; differential potency among B1, B2, and B3 in these specific assays is not reported in the primary literature. The MFBLs achieved this immunopotentiation without being inherently mitogenic—they did not increase DNA synthesis in resting spleen cells from treated mice [1].

Antibody response B-lymphocyte Jerne plaque assay Immunopotentiation

Oral Bioavailability with Rapid Renal Clearance: Detection Within 1 Hour, Undetectable at 24 Hours

MFBLs administered as a single oral dose of 100 mg/kg to mice were detected in urine by HPLC (UV detection at 230 nm) within 1 hour post-treatment. Urinary drug concentration decreased rapidly over the subsequent 4 hours and was undetectable at 24 hours post-treatment [1]. This pharmacokinetic profile demonstrates that the MFBL class—including Nafocare B2—is orally absorbable and undergoes rapid renal elimination without evidence of prolonged tissue accumulation. The rapid clearance profile (complete elimination within 24 h) is a class-level attribute; no differential pharmacokinetic comparison among B1, B2, and B3 is available.

Oral bioavailability Pharmacokinetics Renal clearance HPLC detection

Absence of Genotoxicity at 800 mg/kg: Mouse Micronucleus Assay Negative for MFBL Class

MFBLs (tested as a class including Nafocare B2) did not demonstrate genotoxic activity at a dose of 800 mg/kg in the mouse micronucleus assay, a standard in vivo test for clastogenicity and aneugenicity [1]. Additionally, all three MFBL forms showed negligible toxicity in single-dose acute LD50 determinations in mice [1]. This contrasts with the precursor molecule methylglyoxal, whose toxicity prompted the development of the MFBL class in the first place [2], and with certain older-generation immunostimulants that carry mutagenicity liabilities. No comparative genotoxicity data between B2 and B1/B3 individually are available; the negative result is reported at the class level.

Genotoxicity Safety pharmacology Micronucleus assay Toxicology

Selective T- and B-Lymphocyte Immunostimulation Without Direct Macrophage Activation

MFBLs stimulated T- and B-lymphocyte effector functions across multiple assays (lymphocyte stimulation assay with polyclonal mitogens, Jerne plaque assay, BSA-specific IgG production) but showed no direct activating effect on macrophages at physiologically relevant concentrations [1]. Specifically, only at the highest in vitro dose tested (16 μg/mL) was a significant increase in erythrocyte-antibody rosette formation (Fc receptor assay) detected using resident peritoneal macrophages, and no increased superoxide anion production was observed from either resident or thioglycollate-elicited peritoneal macrophages at any dose tested, whether from in vivo-treated mice or following in vitro treatment [1]. This selective lymphocytic activation profile distinguishes MFBLs from macrophage-centric BRMs such as muramyl dipeptide (MDP) and BCG. Note: this selectivity profile is reported for MFBLs as a class; no differential macrophage activity data among B1, B2, and B3 are published.

Lymphocyte selectivity Macrophage T-cell B-cell Fc receptor Superoxide anion

Optimal Research and Preclinical Application Scenarios for Nafocare B2 Based on Differentiated Evidence


Tumor Dormancy and Immunosurveillance Breakthrough Studies

Nafocare B2 is the only compound in the Nafocare family with published in vivo evidence of curing the L5178Y lymphoma tumor dormant state in DBA/2 mice [1]. Researchers investigating mechanisms of tumor dormancy reversal, immune-mediated elimination of quiescent tumor cells, or pharmacological breaking of tumor immune privilege should prioritize Nafocare B2 over B1 or B3, as no equivalent dormant-tumor efficacy data exist for the other forms. The rapid renal clearance profile (undetectable at 24 h) [2] supports clean washout experimental designs. The absence of genotoxicity at 800 mg/kg [2] provides an acceptable safety margin for extended-dosing tumor studies.

T-Cell-Dependent Antibody Response Amplification with Defined Quality Control Specifications

The MFBL class, including Nafocare B2, amplifies T-cell-dependent antibody responses by 200–800% in the Jerne plaque assay and ≥4-fold for IgG-specific anti-BSA antibodies [1]. For vaccine adjuvant research or humoral immunity potentiation studies requiring reproducible dosing, the crystalline, X-ray-validated structure of Nafocare B2 (mp 134–134.5°C) [2] provides quality control benchmarks—identity confirmation by melting point, purity by HPLC, and structural verification by crystallography—that are unavailable for the amorphous B1 form. This makes B2 the preferred form for studies where batch-to-batch consistency is critical.

Oral Immunomodulation Protocols Requiring Non-Parenteral Dosing

MFBLs administered orally at 100 mg/kg are absorbed and detectable in urine within 1 hour, with complete clearance by 24 hours [1]. For preclinical protocols requiring oral immunomodulation—particularly chronic dosing studies where repeated parenteral administration would cause cumulative stress or injection-site pathology—Nafocare B2 provides a viable oral alternative. The rapid clearance within 24 hours without evidence of accumulation [1] allows daily dosing without progressive drug burden, a practical advantage over BRMs with longer half-lives.

Adaptive Immunity Studies Requiring Lymphocyte-Selective Stimulation Without Innate Inflammatory Confounding

Nafocare B2, as part of the MFBL class, stimulates T- and B-lymphocyte effector functions without triggering macrophage superoxide anion production and with only minimal Fc receptor modulation (significant only at 16 μg/mL) [1]. For researchers dissecting adaptive immunity pathways—such as T-cell help for B-cell antibody class switching or lymphocyte proliferation responses to suboptimal mitogen concentrations—this selectivity avoids the confounding inflammatory cytokine milieu introduced by macrophage-activating BRMs (e.g., MDP, BCG, LPS derivatives). The crystalline B2 form ensures consistent dosing of this selective immunostimulatory profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafocare B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.